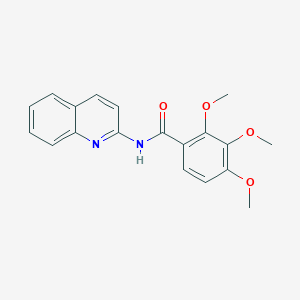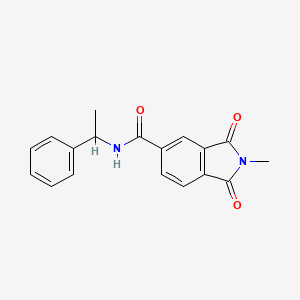![molecular formula C19H21ClN2O B4402973 1-[3-(2-benzylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4402973.png)
1-[3-(2-benzylphenoxy)propyl]-1H-imidazole hydrochloride
Vue d'ensemble
Description
1-[3-(2-benzylphenoxy)propyl]-1H-imidazole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BIM-1, and it is a potent inhibitor of the E3 ubiquitin ligase, Cullin-RING ligase 2 (CRL2).
Mécanisme D'action
BIM-1 works by inhibiting the activity of 1-[3-(2-benzylphenoxy)propyl]-1H-imidazole hydrochloride, which is a protein complex that plays a critical role in the regulation of various cellular processes, including cell cycle progression, DNA replication, and DNA damage response. By inhibiting the activity of this compound, BIM-1 disrupts the normal functioning of cancer cells, leading to their death. In neurodegenerative diseases, BIM-1 protects neurons from oxidative stress by activating the Nrf2-ARE pathway, which is a cellular defense mechanism that helps to prevent oxidative damage. In viral infections, BIM-1 inhibits the replication of viruses by blocking the activity of viral proteases.
Biochemical and Physiological Effects:
BIM-1 has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, activation of the Nrf2-ARE pathway, and inhibition of viral replication. In cancer cells, BIM-1 inhibits the activity of this compound, leading to the accumulation of tumor suppressor proteins and the inhibition of cell proliferation. BIM-1 also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In neurodegenerative diseases, BIM-1 activates the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes and the prevention of oxidative damage. In viral infections, BIM-1 inhibits the replication of viruses by blocking the activity of viral proteases.
Avantages Et Limitations Des Expériences En Laboratoire
BIM-1 has several advantages for lab experiments, including its high potency, selectivity, and specificity. BIM-1 is a potent inhibitor of 1-[3-(2-benzylphenoxy)propyl]-1H-imidazole hydrochloride, with an IC50 value of 0.8 μM, making it highly effective at inhibiting the activity of this protein complex. BIM-1 is also highly selective for this compound, with minimal off-target effects on other proteins. However, BIM-1 has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of BIM-1 in experiments.
Orientations Futures
There are several future directions for research on BIM-1, including the development of more potent and selective inhibitors of 1-[3-(2-benzylphenoxy)propyl]-1H-imidazole hydrochloride, the investigation of the role of this compound in other cellular processes, and the evaluation of the efficacy of BIM-1 in preclinical and clinical trials. Additionally, the potential applications of BIM-1 in other fields, such as immunology and infectious diseases, should be explored. Overall, BIM-1 is a promising compound with significant potential for the development of novel therapeutics in various fields.
Applications De Recherche Scientifique
BIM-1 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, BIM-1 has been found to inhibit the growth of various cancer cell lines, including prostate cancer, ovarian cancer, and lung cancer. In neurodegenerative diseases, BIM-1 has been found to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates. In viral infections, BIM-1 has been found to inhibit the replication of several viruses, including HIV-1 and Hepatitis C virus.
Propriétés
IUPAC Name |
1-[3-(2-benzylphenoxy)propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-2-7-17(8-3-1)15-18-9-4-5-10-19(18)22-14-6-12-21-13-11-20-16-21;/h1-5,7-11,13,16H,6,12,14-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAUYNJOLOIWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCCN3C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4402896.png)
![2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4402897.png)
amine hydrochloride](/img/structure/B4402905.png)
![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]benzoate](/img/structure/B4402915.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4402930.png)

![4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride](/img/structure/B4402948.png)
![N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4402956.png)


![3,5-bis[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B4402967.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4402993.png)
